molecular formula C4H5Br2FO2 B1586138 Ethyl Dibromofluoroacetate CAS No. 565-53-7

Ethyl Dibromofluoroacetate

Cat. No. B1586138
CAS RN: 565-53-7
M. Wt: 263.89 g/mol
InChI Key: COYRDMUQLSIAEX-UHFFFAOYSA-N
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Description

Ethyl Dibromofluoroacetate (EDFBA) is a reagent used in the preparation of fluorinated molecules in organic synthesis . It is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc. It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .


Synthesis Analysis

EDFBA is a versatile reagent for the synthesis of fluorinated molecules . It is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .


Molecular Structure Analysis

The molecular formula of EDFBA is C4H5Br2FO2 . The InChI Key is COYRDMUQLSIAEX-UHFFFAOYSA-N .


Chemical Reactions Analysis

EDFBA is used in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .


Physical And Chemical Properties Analysis

EDFBA is a clear colorless to slightly yellow liquid . It is miscible with most organic solvents but immiscible with water . The boiling point is 82 °C, and the density is 1.894 g/mL .

Scientific Research Applications

Preparation of Fluorinated Molecules in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl Dibromofluoroacetate is used as a reagent in the preparation of fluorinated molecules in organic synthesis . Fluorinated molecules are often used in pharmaceuticals and agrochemicals due to the unique properties of fluorine.
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, Ethyl Dibromofluoroacetate would be mixed with other reagents under controlled conditions to facilitate the desired chemical reactions .
  • Results or Outcomes : The outcomes of these syntheses are fluorinated molecules, which can have a variety of uses in different fields. The specific results would depend on the exact synthesis being performed .

Reformatsky-type Reaction to Prepare Syn-Alfa-Bromo-Alfa-Fluoro-Beta-Lactams

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl Dibromofluoroacetate is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . Beta-Lactams are a class of compounds containing a beta-lactam ring, which are often used in antibiotics.
  • Methods of Application : In this application, Ethyl Dibromofluoroacetate is reacted with diethylzinc to prepare the beta-lactams . The specific conditions and procedures can vary depending on the exact synthesis.
  • Results or Outcomes : The outcome of this reaction is the formation of syn-alfa-bromo-alfa-fluoro-beta-lactams . These compounds can have various applications, particularly in the development of new antibiotics.

Preparation of 2-Fluoroaziridine-2-Carboxylates

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl Dibromofluoroacetate is used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines . Aziridines are a class of organic compounds with a three-membered ring structure containing a nitrogen atom, and they are often used in the synthesis of various pharmaceuticals.
  • Methods of Application : In this application, Ethyl Dibromofluoroacetate is reacted with imines to prepare the 2-fluoroaziridine-2-carboxylates . The specific conditions and procedures can vary depending on the exact synthesis.
  • Results or Outcomes : The outcome of this reaction is the formation of 2-fluoroaziridine-2-carboxylates . These compounds can have various applications, particularly in the development of new pharmaceuticals.

Safety And Hazards

EDFBA is considered hazardous. It is harmful to skin, eyes, and the respiratory system. It is toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation .

Future Directions

EDFBA is a versatile reagent for the synthesis of fluorinated molecules. It is considered to be a good compound in the generation of compounds and for testing with other organic compounds like lactones, imines, and other amino acids .

properties

IUPAC Name

ethyl 2,2-dibromo-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYRDMUQLSIAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371887
Record name Ethyl Dibromofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Dibromofluoroacetate

CAS RN

565-53-7
Record name Ethyl Dibromofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl Dibromofluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
A Tarui, H Nishimura, T Ikebata, A Tahira, K Sato… - Organic …, 2014 - ACS Publications
An enantioselective Reformatsky reaction has been developed for the reaction of ethyl dibromofluoroacetate (1) with an imine. This method represents the first ligand-promoted imino-…
Number of citations: 34 pubs.acs.org
CVA Santos - Synlett, 2014 - thieme-connect.com
Over the last decades, fluorinated organic compounds have increasingly received great attention by the scientific community; in several scientific fields, from material science to medicine…
Number of citations: 2 www.thieme-connect.com
E David, S Couve-Bonnaire, P Jubault… - …, 2013 - ncbi.nlm.nih.gov
Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC … Ethyl dibromofluoroacetate (EDBFA) represents a commercially available source of …
Number of citations: 12 www.ncbi.nlm.nih.gov
H Cohn, ED Bergmann - Israel Journal of Chemistry, 1964 - Wiley Online Library
… Ethyl dibromofluoroacetate (5 g) was treated with an excess of aqueous ammonia with cooling, and the white precipitate filtered, washed and dried (2.3 g). It consisted of about equal …
Number of citations: 11 onlinelibrary.wiley.com
M Zhang, Y Gong, W Wang - European Journal of Organic …, 2013 - Wiley Online Library
… Jubault et al.10 reported the reaction of ethyl dibromofluoroacetate with electron-deficient olefins in the presence of diethylzinc or Zn/LiCl, and Hu et al.11 developed the first chiral …
T Ishihara, T Matsuda, K Imura, H Matsui… - Chemistry …, 1994 - journal.csj.jp
… Treatment of ethyl dibromofluoroacetate with aldehydes or ketone in the presence of zinc and diethylaluminium chloride at -20 C gave rise to the corresponding obromo-o-fluoro-f-…
Number of citations: 16 www.journal.csj.jp
A Tarui, K Sato, M Omote, I Kumadaki… - Advanced Synthesis & …, 2010 - Wiley Online Library
… of ethyl bromodifluoroacetate and ethyl dibromofluoroacetate with imines promoted by the … , we investigated the reaction of ethyl dibromofluoroacetate with imines using diethylzinc, …
Number of citations: 49 onlinelibrary.wiley.com
A Tarui, N Kawashima, K Sato, M Omote, Y Miwa… - Tetrahedron …, 2010 - Elsevier
… In conclusion, we described a simple and diastereoselective Reformatsky-type reaction of ethyl dibromofluoroacetate with imines using commercially available Et 2 Zn to yield α-bromo-α…
Number of citations: 36 www.sciencedirect.com
A Tarui, N Kawashima, K Sato, M Omote, A Ando - Tetrahedron letters, 2010 - Elsevier
… The reaction of ethyl dibromofluoroacetate with imines using zinc metal gave 2-fluoroaziridine-2-carboxylates via aza-Darzens reaction of the primary product of the Reformatsky …
Number of citations: 26 www.sciencedirect.com
P Ivashkin, S Couve-Bonnaire, P Jubault… - Organic …, 2012 - ACS Publications
… The unique combination of Zn/LiCl allowed generation of reactive zinc enolate from ethyl dibromofluoroacetate. This fluorinated enolate reacts efficiently with a wide range of …
Number of citations: 43 pubs.acs.org

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